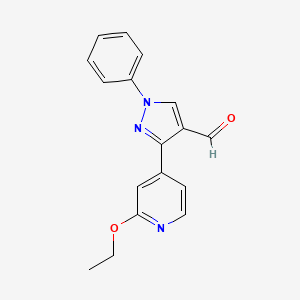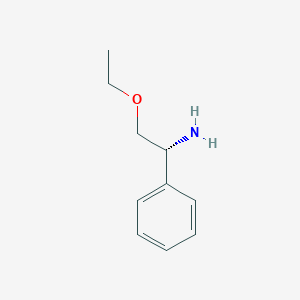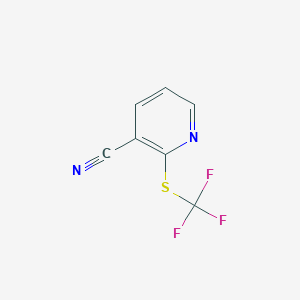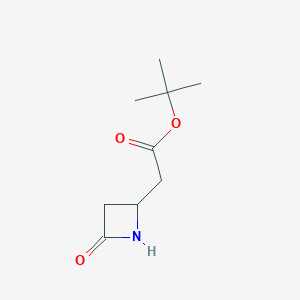
Ammonium dichloromagnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium dichloromagnesium is an inorganic compound composed of ammonium, chlorine, and magnesium ions It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium dichloromagnesium can be synthesized through a reaction between magnesium chloride and ammonium chloride. The reaction typically involves mixing magnesium chloride hexahydrate with ammonium chloride in a specific molar ratio, followed by heating to facilitate the formation of the compound. The reaction conditions, such as temperature and reaction time, play a crucial role in determining the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of magnesium chloride hexahydrate and ammonium chloride as raw materials. The process includes dehydration of the reactants at elevated temperatures, followed by further heating to achieve the desired anhydrous form of the compound. The use of alumina as a covering agent can help in obtaining high-purity anhydrous magnesium chloride .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium dichloromagnesium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and other chemical compounds that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are critical in determining the outcome of these reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce magnesium oxide and other by-products, while substitution reactions can lead to the formation of various magnesium-based compounds .
Wissenschaftliche Forschungsanwendungen
Ammonium dichloromagnesium has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthesis processes and as a catalyst in certain reactions. In biology, it is studied for its potential role in cellular processes and its interactions with biological molecules. In medicine, research is ongoing to explore its potential therapeutic applications. In industry, it is used in the production of high-purity magnesium compounds and as a component in certain manufacturing processes .
Wirkmechanismus
The mechanism of action of ammonium dichloromagnesium involves its interaction with specific molecular targets and pathways. In biological systems, it can affect cellular processes by interacting with enzymes and other proteins. The compound’s effects are mediated through its ability to alter the chemical environment and influence the activity of various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Ammonium dichloromagnesium can be compared with other similar compounds, such as quaternary ammonium compounds and other magnesium-based compounds. While quaternary ammonium compounds are known for their antimicrobial properties, this compound is unique in its specific chemical structure and its applications in different fields. Similar compounds include ammonium chloride, magnesium chloride, and other ammonium-magnesium complexes .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique properties and ability to undergo diverse chemical reactions make it a valuable subject of study in chemistry, biology, medicine, and industry
Eigenschaften
Molekularformel |
Cl2H4MgN+ |
|---|---|
Molekulargewicht |
113.25 g/mol |
IUPAC-Name |
azanium;magnesium;dichloride |
InChI |
InChI=1S/2ClH.Mg.H3N/h2*1H;;1H3/q;;+2;/p-1 |
InChI-Schlüssel |
YBOIOUUOHIKJTL-UHFFFAOYSA-M |
Kanonische SMILES |
[NH4+].[Mg+2].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11760702.png)

![(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11760717.png)

![3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)




-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11760755.png)

![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)
